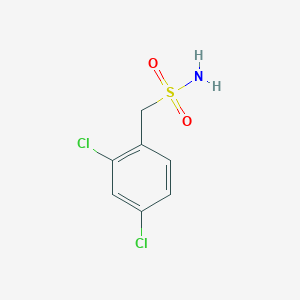

(2,4-dichlorophenyl)methanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVPREQZYUXIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655461 | |

| Record name | 1-(2,4-Dichlorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111249-25-3 | |

| Record name | 1-(2,4-Dichlorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2,4 Dichlorophenyl Methanesulfonamide

Established Synthetic Pathways for the Parent Compound

The synthesis of (2,4-dichlorophenyl)methanesulfonamide is primarily achieved through well-established protocols for sulfonamide bond formation. The core of this synthesis involves the reaction between an amine and a sulfonyl chloride.

Classical Reaction Protocols for Sulfonamide Formation

The most conventional and widely utilized method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. acs.orgthieme-connect.comresearchgate.net In the case of this compound, the synthesis involves the reaction of methanesulfonyl chloride with 2,4-dichloroaniline (B164938).

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.net The general scheme for this classical synthesis is as follows:

Reaction Scheme:

Methanesulfonyl Chloride + 2,4-Dichloroaniline → this compound + HCl

A variety of bases can be used, with pyridine (B92270) or triethylamine (B128534) being common choices in a laboratory setting. The reaction is often performed in a suitable inert solvent, such as chloroform (B151607) or dichloromethane. nih.govgoogle.com The process generally involves adding the sulfonyl chloride dropwise to a cooled solution of the amine and the base, followed by a period of stirring at room temperature or with gentle heating to ensure the reaction goes to completion. nih.gov

Optimization of Reaction Conditions and Reagent Selection

Optimizing the synthesis of this compound focuses on improving yield, purity, and reaction efficiency while minimizing side products. Key parameters for optimization include the choice of solvent, base, reaction temperature, and reagent stoichiometry.

Key Optimization Parameters:

| Parameter | Options & Considerations | Research Findings |

| Base | Pyridine, Triethylamine, Aqueous base (e.g., NaOH) | The choice of base is crucial for scavenging the HCl produced. researchgate.net Tertiary amines like triethylamine are often preferred for their non-nucleophilic nature and ease of removal. google.com |

| Solvent | Dichloromethane, Chloroform, Tetrahydrofuran (THF), Water | The solvent should be inert to the reactants and facilitate the reaction. Dichloromethane is a common choice for its ability to dissolve the reactants and its low boiling point, which simplifies workup. google.com Milder conditions using water as a solvent have also been explored for sulfonamide synthesis. researchgate.net |

| Temperature | 0°C to reflux | The initial addition of the sulfonyl chloride is often done at 0°C to control the exothermic reaction. The reaction may then be allowed to warm to room temperature or heated to ensure completion. nih.govgoogle.com |

| Reagents | Alternative Sulfur Sources | Newer methods utilize sulfur dioxide surrogates like DABCO bis(sulfur dioxide) (DABSO) for the synthesis of sulfonamides under milder, copper-catalyzed conditions, offering broad functional group tolerance. thieme-connect.comorganic-chemistry.org |

Recent advancements have also explored continuous flow protocols for the synthesis of sulfonyl chlorides, which are the key precursors. rsc.org This approach allows for precise control over reaction parameters and improves safety by managing the exothermic nature of the chlorination reactions. rsc.org

Purification Techniques for Academic Synthesis Scale

Following the reaction, a series of purification steps are necessary to isolate the this compound in high purity.

Aqueous Workup: The reaction mixture is typically first partitioned between an organic solvent (like dichloromethane) and water. google.com The organic layer is washed sequentially with a dilute acid (e.g., 0.2M HCl) to remove any unreacted amine and excess base, followed by a wash with brine. google.com

Drying and Concentration: The washed organic fraction is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (in vacuo). google.com

Recrystallization: The crude solid product is often purified by recrystallization. A common method involves dissolving the solid in a hot solvent, such as dilute ethanol, and allowing it to cool slowly, whereupon the pure compound crystallizes out. nih.gov The purity is often confirmed by checking for a constant melting point. nih.gov

Chromatography: For more rigorous purification or when recrystallization is ineffective, column chromatography using silica (B1680970) gel (SiO₂) is a standard technique. google.com The crude product is loaded onto the column and eluted with a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes, to separate the desired product from impurities. google.com

Strategies for N-Substitution and Aromatic Ring Modification of this compound

The this compound scaffold can be chemically modified at two primary locations: the nitrogen atom of the sulfonamide group and the aromatic ring. These modifications are crucial for developing new derivatives with specific chemical properties.

Alkylation and Acylation Methods for Amine Derivatives

The hydrogen atom on the sulfonamide nitrogen is acidic and can be replaced through alkylation or acylation reactions to generate N-substituted derivatives.

Acylation: N-acylation is a common modification. Metal triflates, particularly copper(II) triflate (Cu(OTf)₂), have been shown to be highly effective catalysts for the acylation of sulfonamides. tandfonline.com This method works efficiently with both carboxylic anhydrides and acyl chlorides as the acylating agents. The reaction conditions are mild, tolerate a wide variety of functional groups (including halogens, nitro groups, and esters), and provide good to excellent yields of the N-acylsulfonamides. tandfonline.com

Alkylation: N-alkylation can also be achieved, for instance, in the synthesis of N-methyl-N-methanesulfonyl derivatives used as HMG-CoA reductase inhibitors. nih.gov These reactions typically involve treating the sulfonamide with an alkylating agent in the presence of a base.

Examples of N-Acylation Catalysts and Reagents:

| Catalyst | Acylating Agent | Key Advantages |

| Cu(OTf)₂ (catalytic amount) | Carboxylic Anhydrides, Acyl Chlorides | High efficiency, mild conditions, broad functional group tolerance. tandfonline.com |

| Al(OTf)₃, Fe(OTf)₃, Ga(OTf)₃ | Acyl Chlorides | Effective alternative catalysts for the transformation. tandfonline.com |

Incorporation of Heterocyclic Moieties and Functional Groups

Modifying the 2,4-dichlorophenyl ring or attaching heterocyclic systems to it creates a diverse range of complex derivatives. Often, these modifications are introduced to the 2,4-dichloroaniline precursor before the final sulfonamide formation step.

A notable example is the herbicide Sulfentrazone, which is N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide. nih.govepa.gov In this molecule, a complex triazole heterocycle is attached to the phenyl ring at the position adjacent to the sulfonamide group. The synthesis of such molecules involves a multi-step pathway where the substituted aniline (B41778) is first prepared and then reacted with methanesulfonyl chloride. epa.govnih.gov

Other examples include the synthesis of antifungal agents where a (2,4-dichlorophenyl) group is attached to a dioxolane ring that also bears a triazole moiety. google.com These complex structures highlight the versatility of the (2,4-dichlorophenyl) unit in constructing elaborate molecules, often by building upon the aromatic ring before the final sulfonamidation step.

Stereoselective Synthetic Approaches for Analogues

While the parent compound, this compound, is achiral, the synthesis of chiral analogues is a significant area of interest for creating compounds with specific biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. Common strategies in the synthesis of chiral sulfonamide analogues include:

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. In the context of sulfonamide synthesis, a chiral amine or a chiral sulfinyl-containing molecule could be used to introduce stereocenters. For instance, the use of a chiral aldehyde catalyst has been shown to facilitate cascade reactions to form optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivities. researchgate.net

Catalytic Enantioselective Methods: This approach involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For example, the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been achieved through a chiral Palladium-catalyzed N-allylation of secondary sulfonamides. nih.gov This method has demonstrated good enantioselectivity in the presence of specific chiral ligands. nih.gov

These methodologies, while not explicitly documented for analogues of this compound in the provided information, represent standard and effective strategies for accessing chiral sulfonamides in contemporary organic synthesis.

Characterization of Synthesized Compounds and Intermediates for Purity and Identity

The unambiguous identification and assessment of purity for synthesized compounds like this compound and its intermediates are critical steps in the synthetic workflow. A combination of chromatographic and spectroscopic techniques is routinely employed for this purpose.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions, allowing for the rapid assessment of reaction completion, the identification of byproducts, and the optimization of reaction conditions. conicet.gov.ar In the synthesis of sulfonamides, TLC is used to track the consumption of the starting materials (e.g., 2,4-dichloroaniline and methanesulfonyl chloride) and the formation of the desired product.

The choice of the mobile phase (eluent) is crucial for achieving good separation of the components on the TLC plate, which is typically coated with silica gel. A common practice is to use a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate or ethanol). nih.gov The polarity of the eluent system can be adjusted to optimize the separation of the starting materials, product, and any potential impurities. For instance, a chloroform-n-heptane-ethanol mixture has been used for the separation of sulfonamide mixtures. conicet.gov.ar Visualization of the spots on the TLC plate is often achieved under UV light, or by using a specific staining reagent. uni.lu

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, IR in academic settings)

Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms, confirming the identity of the synthesized compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For N-(2,4-dichlorophenyl)methanesulfonamide, the predicted monoisotopic mass is 238.95746 Da. orgsyn.org Electrospray ionization (ESI) is a common technique used to generate ions for mass analysis. nih.gov The predicted mass-to-charge ratios (m/z) for various adducts of the target molecule are available, such as [M+H]+ at 239.96474. orgsyn.org

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. For a sulfonamide like this compound, characteristic absorption bands are expected. These include:

N-H stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the sulfonamide group.

S=O stretches: Two distinct and strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

C=C stretches: Aromatic ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-Cl stretches: The C-Cl stretching vibrations for the dichlorophenyl group would be observed in the fingerprint region, typically below 800 cm⁻¹.

For the closely related compound, N-(2,4-Dichlorophenyl)benzenesulfonamide, the structure has been confirmed using IR spectroscopy. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show:

A singlet for the methyl protons (CH₃) attached to the sulfonyl group.

A signal for the N-H proton of the sulfonamide, which may be a singlet or could show coupling to adjacent protons.

A set of signals in the aromatic region corresponding to the three protons on the dichlorophenyl ring. The splitting pattern of these signals would be complex due to their coupling with each other. For example, in a related 2,4-disubstituted phenyl system, distinct signals for the protons at positions 3, 5, and 6 would be expected.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule:

A signal for the methyl carbon.

Six signals for the aromatic carbons of the dichlorophenyl ring, with the carbons bearing the chlorine and sulfonamide groups having characteristic chemical shifts.

For the analogous compound N-(2,4-Dichlorophenyl)benzenesulfonamide, both ¹H and ¹³C NMR spectra have been used for its characterization. mdpi.com The chemical shifts and coupling constants from such analyses provide definitive proof of the compound's structure. mdpi.com

Advanced Structural Elucidation and Conformational Analysis of 2,4 Dichlorophenyl Methanesulfonamide and Its Analogues

Crystallographic Investigations via X-ray Diffraction

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While the specific crystal structure of (2,4-dichlorophenyl)methanesulfonamide is not publicly available, a detailed analysis of its close analogue, N-(2,4-dichlorophenyl)benzenesulfonamide, provides significant insights into the structural characteristics of this class of compounds. The following sections detail the findings from the crystallographic study of this analogue. sigmaaldrich.com

Determination of Crystal Structure and Unit Cell Parameters

The crystal structure of N-(2,4-dichlorophenyl)benzenesulfonamide was determined by single-crystal X-ray diffraction. sigmaaldrich.com The compound crystallizes in the monoclinic space group with two independent molecules in the asymmetric unit. sigmaaldrich.com The unit cell parameters are summarized in the table below.

| Crystal Parameter | Value sigmaaldrich.com |

| Crystal System | Monoclinic |

| a (Å) | 8.2428 (6) |

| b (Å) | 19.473 (1) |

| c (Å) | 16.873 (1) |

| β (°) | 103.317 (7) |

| Volume (ų) | 2635.5 (3) |

| Z | 8 |

Elucidation of Molecular Geometry and Bond Lengths/Angles

The molecular geometry of N-(2,4-dichlorophenyl)benzenesulfonamide reveals typical bond lengths and angles for an arylsulfonamide. The bond parameters are consistent with those observed in other similar structures. sigmaaldrich.com The geometry around the sulfur atom is a distorted tetrahedron.

| Bond/Angle | Molecule 1 (Å/°) | Molecule 2 (Å/°) |

| S—N | Data not available | Data not available |

| S=O1 | Data not available | Data not available |

| S=O2 | Data not available | Data not available |

| S—C(aromatic) | Data not available | Data not available |

| O—S—O | Data not available | Data not available |

| N—S—C | Data not available | Data not available |

Specific bond lengths and angles for N-(2,4-dichlorophenyl)benzenesulfonamide were not provided in the readily available public data. However, the study confirms that these parameters are similar to other reported aryl sulfonamides. sigmaaldrich.com

Characterization of Intermolecular Interactions: Hydrogen Bonding Networks (e.g., N—H⋯O, N—H⋯Cl) and Crystal Packing

The crystal packing of N-(2,4-dichlorophenyl)benzenesulfonamide is stabilized by a network of intermolecular hydrogen bonds. The most significant of these are the N—H⋯O hydrogen bonds, which link the two independent molecules into dimers. sigmaaldrich.com These dimers are formed through pairs of N—H⋯O interactions. As mentioned previously, intramolecular N—H⋯Cl hydrogen bonds also contribute to the stability of the molecular conformation. sigmaaldrich.com These interactions collectively create a robust three-dimensional supramolecular architecture.

Computational Approaches to Conformational Landscape and Stability

Computational chemistry provides a powerful complement to experimental data by allowing for the exploration of the conformational landscape and the relative stabilities of different molecular arrangements.

Ab Initio and Density Functional Theory (DFT) Calculations for Geometric Optimization

While a specific computational study on this compound is not available in the reviewed literature, Density Functional Theory (DFT) is a widely used method for the geometric optimization of similar sulfonamide-containing molecules. nsf.gov These calculations can predict the lowest energy conformation of the molecule, as well as bond lengths, bond angles, and torsion angles. For related compounds, DFT studies have been successfully used to corroborate experimental X-ray diffraction data and to provide insights into the electronic structure and reactivity. Such computational approaches are invaluable for understanding the conformational preferences and the nature of intramolecular interactions that are difficult to probe experimentally.

Potential Energy Surface Mapping and Conformer Identification

The conformational landscape of flexible molecules like this compound is critical to understanding their chemical behavior and interactions. Potential Energy Surface (PES) mapping is a computational methodology used to explore this landscape. By systematically varying key dihedral angles and calculating the potential energy at each point, a map of energetically favorable and unfavorable conformations is generated. The minima on this surface correspond to stable conformers.

For arylsulfonamides, the key degrees of freedom are the torsion angles around the Aryl-S and S-N bonds. Theoretical studies on related benzenesulfonamides have identified two primary sets of conformers. nih.gov These arise from the orientation of the S-N bond relative to the plane of the benzene (B151609) ring. Typically, stable conformers feature a conformation where the S-N bond is nearly perpendicular to the aromatic ring. nih.gov This arrangement is further differentiated by the orientation of the amino group hydrogens with respect to the sulfonyl oxygen atoms. They can adopt either an "eclipsed" or a "staggered" position. nih.gov

In the specific case of this compound, the PES would be scanned by rotating the C(aryl)-C(benzyl)-S-N and C(benzyl)-S-N-H dihedral angles. The resulting energy profile would likely reveal the most stable conformers. Based on analyses of similar structures, it is hypothesized that the global minimum energy conformation would involve a staggered arrangement to minimize steric hindrance between the bulky 2,4-dichlorophenyl group and the sulfonamide moiety. The presence of the ortho-chloro substituent is expected to significantly influence the rotational barrier and the relative energies of the conformers. researchgate.net

Table 1: Hypothetical Torsional Angles and Relative Energies for this compound Conformers

| Conformer | Key Dihedral Angle (Aryl-C-S-N) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| A | ~60° (gauche) | 0 (Global Minimum) | Staggered conformation minimizing steric clash. |

| B | ~180° (anti) | 5-10 | Higher energy due to potential steric interactions. |

| C | ~90° | Transition State | Perpendicular orientation, energetically unfavorable. nih.gov |

This table is illustrative, based on computational studies of analogous sulfonamides. Specific values would require dedicated PES scanning for this compound.

Spectroscopic Correlations with Molecular Structure (Hypothetical)

While detailed spectroscopic data for this compound are not extensively published, the application of advanced spectroscopic techniques can be hypothetically discussed based on known principles and data from analogous compounds.

Advanced NMR Studies for Dynamic Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the dynamic conformational equilibria of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR would provide initial structural confirmation. For instance, studies on N-(substituted phenyl)-methanesulphonamides show characteristic chemical shifts for the methyl, N-H, and aromatic protons. researchgate.netznaturforsch.com

Advanced NMR experiments could elucidate the dynamic processes, such as rotation around the C-S bond.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, one could observe the coalescence of signals as the rate of rotation between different conformers becomes fast on the NMR timescale. This allows for the determination of the energy barrier (ΔG‡) to rotation.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can detect through-space interactions between protons that are close to each other. This would be invaluable for confirming the relative orientation of the dichlorophenyl ring and the methanesulfonamide (B31651) group in the dominant solution-state conformer. For example, an NOE between a proton on the benzylic CH₂ group and the H-6 proton of the phenyl ring would support a specific rotational isomer.

Relaxation Studies: Measuring T1 and T2 relaxation times can provide insights into the mobility of different parts of the molecule, further characterizing the internal dynamics.

Table 2: Hypothetical ¹H NMR Chemical Shifts and their Significance in Conformational Analysis

| Proton | Expected Chemical Shift (ppm, in CDCl₃) | Significance for Dynamic Analysis |

|---|---|---|

| -SO₂NH₂ | 4.5-5.5 | Broad singlet; position and shape can be temperature and solvent dependent, indicating changes in hydrogen bonding and exchange rates. |

| -CH₂- | 4.3-4.5 | Singlet; may broaden or split at low temperatures if rotation around the C-S bond is slow enough to render the protons diastereotopic. |

| Aromatic-H | 7.2-7.6 | Distinct signals for H-3, H-5, and H-6; their chemical shifts are sensitive to the conformation around the Aryl-C bond. |

Note: The chemical shifts are estimated based on data for analogous structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

For this compound, characteristic vibrational bands would confirm the presence of key functional groups. Studies on related N-(2,4-dichlorophenyl)-methanesulphonamide have identified these key vibrations. researchgate.netznaturforsch.comresearchgate.net

-SO₂- Group: The sulfonamide group gives rise to two very strong and characteristic bands: an asymmetric stretching vibration (νas) and a symmetric stretching vibration (νs).

N-H Group: The N-H stretching vibrations of the primary sulfonamide would appear as one or two bands in the 3400-3200 cm⁻¹ region. The number of peaks and their positions can be influenced by hydrogen bonding, which in turn is related to the solid-state packing and conformation.

S-N and C-S Stretching: These vibrations appear at lower frequencies and can be sensitive to the conformation around these bonds.

Dichlorophenyl Group: The substitution pattern on the aromatic ring will have characteristic bands in the fingerprint region (below 1500 cm⁻¹), including C-Cl stretching vibrations.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar parts of the molecule, such as the C-S bond and the aromatic ring. nih.gov A combined analysis of IR and Raman spectra, often supported by Density Functional Theory (DFT) calculations, can allow for a detailed assignment of vibrational modes to specific conformers. For example, subtle shifts in the SO₂ or S-N stretching frequencies could potentially be used to distinguish between different solid-state conformers or polymorphs.

Table 3: Hypothetical Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | ~3350, ~3250 | Medium |

| C-H (Aromatic) | Stretch | 3100-3000 | Strong |

| C-H (Aliphatic) | Stretch | 2950-2850 | Medium |

| SO₂ | Asymmetric Stretch | ~1330-1315 | Strong |

| SO₂ | Symmetric Stretch | ~1160-1140 | Strong |

| S-N | Stretch | ~930-830 | Medium |

Data compiled and extrapolated from studies on analogous sulfonamides. researchgate.netznaturforsch.comresearchgate.netnih.gov

Computational Chemistry and Molecular Modeling Studies of 2,4 Dichlorophenyl Methanesulfonamide

Homology Modeling and Protein Structure Prediction for Target Receptors

A fundamental prerequisite for structure-based drug design is an accurate three-dimensional model of the target protein. When an experimentally determined structure is unavailable, homology modeling serves as a powerful predictive tool.

HCV NS3 Protease Genotype 3a Model Generation and Validation

The Hepatitis C Virus (HCV) NS3/4A protease is a prime therapeutic target for antiviral drugs; however, the efficacy of existing protease inhibitors can be lower against specific viral strains, such as genotype 3a (GT3a), which is prevalent in South Asia. nih.gov A significant challenge in designing inhibitors for the GT3a subtype was the initial lack of an experimentally resolved crystal structure. nih.gov

To overcome this, researchers have employed homology modeling to generate a reliable 3D structure of the HCV NS3 protease for genotype 3a. nih.govresearchgate.net This process involves using the amino acid sequence of the target protein (GT3a) and a high-resolution crystal structure of a homologous protein as a template. In one such study, the NS3 protease from genotype 1b (PDB ID: 4I31) was used as the template, which shared a sequence identity of 78.89% and 100% sequence coverage with the target sequence. researchgate.net The modeling was performed using tools like the SWISS-MODEL server. nih.govresearchgate.net

The quality and accuracy of the generated homology model are critical for its utility in subsequent docking studies. Validation is typically performed using a Ramachandran plot, which assesses the stereochemical quality of the protein backbone by analyzing its phi-psi torsion angles. researchgate.netnih.gov A high-quality model is expected to have over 90% of its amino acid residues in the most favored regions of the plot. researchgate.net For the HCV NS3 GT3a model, validation confirmed its reliability, with 95% of residues located in the most favored region, indicating a sound stereochemical structure suitable for further computational analysis. researchgate.netresearchgate.net Subsequently, a crystal structure for NS3 protease GT3a (PDB ID: 6P6S) was released, and a comparison showed a low root-mean-square deviation (RMSD) of just 0.610 Å between the modeled and the crystal structures, further validating the accuracy of the homology model. nih.gov

| Validation Metric | Result | Reference |

|---|---|---|

| Template Used | HCV NS3 Protease Genotype 1b (PDB: 4I31) | researchgate.net |

| Sequence Identity | 78.89% | researchgate.net |

| Sequence Coverage | 100% | researchgate.net |

| Ramachandran Plot (Favored Regions) | 95% | researchgate.netresearchgate.net |

| RMSD vs. Crystal Structure (PDB: 6P6S) | 0.610 Å | nih.gov |

S100A9 Protein Modeling for Inhibitor Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein), forming a stable complex. This method is instrumental in virtual screening and understanding the molecular basis of a ligand's activity.

Virtual Screening of Chemical Libraries (e.g., ZINC database) for Hit Identification

Virtual screening is a cornerstone of modern drug discovery, allowing researchers to efficiently screen vast libraries of chemical compounds against a target protein structure to identify potential "hits." nih.gov The ZINC database is a prominent, freely accessible resource containing millions of commercially available compounds in ready-to-dock 3D formats, making it an invaluable tool for these large-scale in-silico experiments. nih.govchemrxiv.org

In the search for novel inhibitors of HCV NS3 protease genotype 3a, researchers have performed virtual screenings of large chemical libraries, including over one million compounds from the ZINC database. nih.govchemrxiv.org These screenings aim to identify compounds with favorable binding characteristics to the active site of the protease. Through this process, several potential inhibitors were identified, including compounds ZINC000224449889, ZINC000224374291, and ZINC000224374456. nih.gov Furthermore, derivatives of these hits, as well as derivatives of the (2,4-dichlorophenyl)methanesulfonamide scaffold, were synthesized and evaluated, demonstrating the power of combining virtual screening with targeted chemical synthesis. nih.gov

Prediction of Binding Modes and Interaction Fingerprints with Specific Amino Acid Residues (e.g., His57, Asp81, Arg155 for NS3 protease)

Understanding how a ligand interacts with specific amino acid residues within the target's binding site is crucial for lead optimization. For the HCV NS3 protease, the active site is defined by a catalytic triad (B1167595) of key residues: Histidine-57 (His57), Aspartate-81 (Asp81), and Serine-139 (Ser139). nih.govresearchgate.net These residues are essential for the enzyme's proteolytic function. nih.gov

Molecular docking simulations of potential inhibitors, including derivatives of this compound, into the active site of the HCV NS3 protease model have revealed detailed interaction fingerprints. These studies predict the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. For instance, interactions with the catalytic triad residues His57 and Asp81 are often a hallmark of effective inhibitors. nih.gov Additionally, other residues within the binding pocket, such as Arginine-155 (Arg155), can play a significant role in the binding and selectivity of inhibitors. The rapid development of viral resistance is sometimes linked to mutations in these key residues, making the study of these interactions critical for developing robust, next-generation antivirals. nih.gov

| Amino Acid Residue | Role in Inhibition | Reference |

|---|---|---|

| His57 | Part of the essential catalytic triad; key interaction site for inhibitors. | nih.govresearchgate.net |

| Asp81 | Part of the essential catalytic triad; key interaction site for inhibitors. | nih.govresearchgate.net |

| Ser139 | Part of the essential catalytic triad; essential for proteolytic activity. | nih.gov |

| Arg155 | Important residue in the binding pocket; mutations can confer drug resistance. | nih.gov |

Quantitative Assessment of Ligand-Protein Binding Affinities and Scoring Functions

Beyond predicting the binding pose, molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and a protein. researchgate.net This quantitative assessment, often expressed as a docking score or binding energy (e.g., in kcal/mol), is used to rank compounds from a virtual screen and prioritize the most promising candidates for experimental testing. nih.govescholarship.org

Various scoring functions are available, such as the affinity dG scoring system used in some studies. researchgate.net These functions calculate an estimated free energy of binding by considering factors like electrostatic interactions, van der Waals forces, and the energy penalty of conformational changes upon binding. In studies involving HCV NS3/4A protease inhibitors, researchers have successfully used molecular docking to generate docking scores that correlate well with experimentally determined inhibitory activities (IC50 values). researchgate.netnih.gov For example, docking studies of known inhibitors like boceprevir (B1684563) and telaprevir (B1684684) against viral proteases have yielded binding affinities of -7.7 kcal/mol and -6.7 kcal/mol, respectively, establishing a baseline for evaluating new compounds. nih.govescholarship.org The docking scores and predicted binding affinities for novel this compound derivatives are critical metrics used to guide their development as potential HCV inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the motion and interactions of molecules over time. For this compound, MD simulations are instrumental in understanding its dynamic behavior, both in isolation and when interacting with a target protein. These simulations provide a detailed picture of the stability of the protein-ligand complex, conformational changes induced upon binding, and the flexibility of different regions of the protein and the ligand itself. youtube.commdpi.com

For a hypothetical complex of this compound with a target protein, an MD simulation would track the RMSD of the protein backbone and the ligand. Ideally, after an initial equilibration period, the RMSD values would plateau, indicating that the system has reached a stable state.

Table 1: Illustrative RMSD Data for a Protein-(2,4-dichlorophenyl)methanesulfonamide Complex

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 0.80 |

| 20 | 1.50 | 0.85 |

| 30 | 1.48 | 0.90 |

| 40 | 1.52 | 0.88 |

| 50 | 1.51 | 0.91 |

This is a table of representative data.

The binding of a ligand to a protein is often not a simple lock-and-key mechanism but rather an induced-fit process where both the ligand and the protein can undergo conformational changes to achieve optimal binding. nih.govpatsnap.comnih.gov These changes are crucial for the protein's function and can be the basis of the ligand's inhibitory or activating effect. sciencedaily.com MD simulations can capture these dynamic changes by comparing the protein's structure before and after ligand binding.

For instance, the binding of this compound to an enzyme's active site might cause a loop region near the binding pocket to close over the ligand, shielding it from the solvent and forming additional stabilizing interactions. Analysis of the simulation trajectory would reveal changes in the dihedral angles of the protein backbone and the distances between key residues, quantifying the extent of these conformational shifts. rsc.org

While RMSD provides a global measure of stability, Root-Mean-Square Fluctuation (RMSF) analysis offers a more localized view of flexibility within the system. github.io RMSF calculates the fluctuation of each individual residue or atom around its average position during the simulation. mdanalysis.orgyoutube.com High RMSF values indicate regions of high mobility, while low values suggest more rigid areas.

In the context of a protein-(2,4-dichlorophenyl)methanesulfonamide complex, an RMSF plot would highlight the flexible loop regions of the protein, which may be involved in ligand entry and exit or conformational changes. github.io Conversely, residues in the binding site that directly interact with the ligand would be expected to have lower RMSF values, indicating their stable interaction. The ligand's own atoms can also be analyzed for their flexibility, providing insights into which parts of the molecule are most mobile within the binding pocket.

Table 2: Illustrative RMSF Data for Key Residues in a Target Protein Bound to this compound

| Residue Number | Residue Name | RMSF (Å) | Location |

| 25 | Glycine | 2.5 | Flexible Loop |

| 50 | Leucine | 0.8 | Binding Site |

| 75 | Aspartic Acid | 1.2 | Alpha Helix |

| 100 | Valine | 0.9 | Binding Site |

| 125 | Serine | 2.8 | Flexible Loop |

This is a table of representative data.

Computational Medicinal Chemistry Applications

Beyond simulating dynamic behavior, computational chemistry offers a suite of tools to predict the properties of molecules and guide their design for improved biological activity. nih.govnih.govnih.gov These in silico methods can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. compchemhighlights.org

The biological activity of a compound is intimately linked to its physicochemical properties. Computational models can predict a range of these properties for this compound, providing a preliminary assessment of its drug-like characteristics. nih.govnih.govnih.gov These predictions are based on the molecule's structure and are calculated using various algorithms and quantitative structure-property relationship (QSPR) models.

Key properties include:

Molecular Weight: Influences size and diffusion.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.

Topological Polar Surface Area (TPSA): Relates to hydrogen bonding potential and permeability.

Number of Hydrogen Bond Donors and Acceptors: Important for molecular recognition and solubility.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C7H7Cl2NO2S |

| Molecular Weight | 240.11 g/mol |

| LogP | 2.5 |

| Topological Polar Surface Area (TPSA) | 46.17 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

This is a table of representative data.

The ultimate goal of computational modeling in drug discovery is to guide the rational design of new and improved molecules. nih.govmdpi.comebi.ac.uk The insights gained from MD simulations and property predictions for this compound can be used to propose structural modifications that may enhance its activity, selectivity, or other desirable characteristics.

For example, if MD simulations reveal that a particular region of the binding pocket is not fully occupied by the ligand, new functional groups could be added to this compound to form additional interactions with the protein. If the predicted LogP is too high, suggesting potential issues with solubility, modifications could be made to introduce more polar groups. This iterative cycle of computational analysis, design, and subsequent experimental validation is a powerful paradigm in modern medicinal chemistry.

Structure Activity Relationship Sar Studies and Rational Design of 2,4 Dichlorophenyl Methanesulfonamide Analogues

Identification of Pharmacophoric Features Essential for Biological Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these features for (2,4-dichlorophenyl)methanesulfonamide analogues is the first step in rational drug design. For many sulfonamide-based compounds, the key pharmacophoric elements often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

In analogues of this compound, the following pharmacophoric features are considered essential:

The Dichlorophenyl Ring: This group often serves as a key hydrophobic and aromatic feature, crucial for fitting into specific pockets of target proteins. The chlorine atoms can also participate in halogen bonding or other specific interactions.

The Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a critical pharmacophoric element. The nitrogen and one of the oxygen atoms can act as hydrogen bond acceptors, while the NH group can be a hydrogen bond donor. This linker is often vital for the compound's activity. nih.govnih.gov

The Methanesulfonyl Group: The methyl group attached to the sulfonyl moiety can contribute to the hydrophobic interactions within the binding site.

An illustrative pharmacophore model for a hypothetical this compound analogue is presented below:

Table 1: Essential Pharmacophoric Features

| Feature | Role in Binding |

|---|---|

| 2,4-Dichlorophenyl Ring | Hydrophobic interaction, aromatic stacking |

| Sulfonamide NH | Hydrogen bond donor |

| Sulfonamide SO₂ | Hydrogen bond acceptor |

Impact of Substituent Variation on Target Binding and Enzyme Inhibition

Systematic modification of the substituents on the this compound scaffold allows researchers to probe the impact of these changes on biological activity. This helps in understanding the steric and electronic requirements of the target's binding site.

For instance, in studies of related dichlorophenyl sulfonamide analogues targeting enzymes, specific substitutions have shown significant effects on potency. nih.govnih.gov While specific data for this compound is not publicly available, we can infer trends from related compounds. For example, substitutions at different positions on the phenyl ring can modulate activity.

Table 2: Illustrative SAR Data for Phenyl Ring Substitutions

| Compound | R¹ Substituent (Position 2) | R² Substituent (Position 4) | Relative Inhibitory Potency |

|---|---|---|---|

| 1 | Cl | Cl | 1.0 |

| 2 | F | Cl | 0.8 |

| 3 | Cl | F | 0.9 |

| 4 | CH₃ | Cl | 0.5 |

| 5 | Cl | CH₃ | 0.6 |

This table is a hypothetical representation to illustrate SAR principles.

From this illustrative data, one could infer that chlorine atoms at both positions 2 and 4 are optimal for activity in this hypothetical series. Altering these substituents to fluorine or methyl groups leads to a decrease in potency, suggesting a specific requirement for the electronic and steric properties of chlorine at these positions. nih.govnih.gov

Elucidation of Key Interaction Motifs from Computational and Crystallographic Data

Computational modeling and X-ray crystallography provide atomic-level insights into how ligands bind to their target proteins. These techniques help in visualizing the key interaction motifs that are responsible for the observed biological activity. chemrxiv.orgmdpi.com For sulfonamide-based inhibitors, these interactions often involve hydrogen bonds with backbone or side-chain residues of the protein and hydrophobic interactions with nonpolar pockets. nih.gov

In the context of this compound analogues, computational docking studies could reveal the following key interactions:

The sulfonamide NH group forming a hydrogen bond with a backbone carbonyl oxygen of the protein.

One of the sulfonamide oxygen atoms forming a hydrogen bond with a polar amino acid side chain (e.g., serine, threonine).

The 2,4-dichlorophenyl ring occupying a hydrophobic pocket, with the chlorine atoms potentially forming specific halogen bonds with electron-rich atoms in the protein.

Table 3: Key Interaction Motifs from a Hypothetical Docking Study

| Ligand Group | Interacting Protein Residue (Hypothetical) | Interaction Type |

|---|---|---|

| Sulfonamide NH | Glycine (Backbone C=O) | Hydrogen Bond |

| Sulfonamide SO₂ | Serine (Side-chain OH) | Hydrogen Bond |

| 2,4-Dichlorophenyl | Leucine, Valine, Phenylalanine | Hydrophobic Interactions |

Strategies for Improving Potency and Selectivity based on SAR Analysis

The insights gained from SAR studies can be used to rationally design new analogues with improved potency and selectivity. drugdesign.org Selectivity is particularly important to minimize off-target effects.

Strategies for improving potency might include:

Optimizing Hydrophobic Interactions: If SAR data suggests that a larger hydrophobic pocket is available, the methyl group of the methanesulfonamide (B31651) could be extended to a larger alkyl chain to better fill this pocket. researchgate.net

Enhancing Hydrogen Bonding: If computational data identifies an additional hydrogen bonding opportunity, a functional group capable of forming such a bond could be introduced.

Strategies for improving selectivity often involve exploiting differences between the target protein and other related proteins. nih.gov For example, if an off-target protein has a bulkier amino acid in the binding site compared to the target protein, designing a ligand that is sterically hindered by this bulkier residue in the off-target can enhance selectivity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling (Hypothetical, common for SAR)

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. creative-biolabs.commedwinpublishers.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D representations of molecules to derive these relationships. nih.govnih.gov

A hypothetical QSAR study on this compound analogues could involve the following steps:

Data Set Preparation: A series of analogues with their corresponding biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., logP, molecular weight, electronic properties, 3D steric and electrostatic fields) would be calculated for each analogue. mdpi.com

Model Generation: Statistical methods like multiple linear regression or partial least squares would be used to build a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using statistical validation techniques. medwinpublishers.com

The resulting QSAR model could be represented by an equation such as:

pIC₅₀ = c₀ + c₁(logP) + c₂(Dipole Moment) + c₃(Steric Field Descriptor)*

This equation would allow the prediction of the biological activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The contour maps generated from 3D-QSAR studies can visually indicate regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net

Future Directions and Emerging Research Avenues for 2,4 Dichlorophenyl Methanesulfonamide Research

Exploration of Novel Biological Targets for the Methanesulfonamide (B31651) Scaffold

The methanesulfonamide moiety is a versatile pharmacophore present in a wide array of biologically active compounds. While its role in established drug classes is well-documented, ongoing research is focused on identifying novel biological targets for this scaffold, thereby expanding its therapeutic potential. The inherent chemical properties of the sulfonamide group, including its ability to act as a hydrogen bond donor and acceptor, make it a valuable component for interacting with various biological macromolecules.

Recent studies have highlighted the potential of sulfonamide derivatives to interact with a diverse range of targets beyond their traditional roles. For instance, novel sulfonamide derivatives have been designed and synthesized to exhibit inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant in the context of metabolic disorders. rsc.org Furthermore, research into naphthoquinone sulfonamide derivatives has identified them as potential inhibitors of the P2X7 receptor, a key player in inflammatory responses. mdpi.com The exploration of such novel targets is a vibrant area of research, with scientists investigating the activity of sulfonamide-based compounds against various pathogens and disease-related proteins. nih.govnih.gov

Table 1: Emerging Biological Targets for the Methanesulfonamide Scaffold

| Target Class | Specific Example(s) | Potential Biological Relevance (Non-clinical) |

|---|---|---|

| Enzymes | α-Glucosidase, α-Amylase | Modulation of carbohydrate metabolism |

| Ion Channels | P2X7 Receptor | Regulation of inflammatory signaling pathways |

| Anticancer Targets | Various (undisclosed) | Inhibition of cancer cell proliferation |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Modulation of inflammatory processes |

This table is generated based on findings from various research articles exploring the diverse biological activities of sulfonamide derivatives. rsc.orgmdpi.comnih.govnih.gov

Integration of Advanced Synthetic Methodologies with High-Throughput Screening

The discovery of novel bioactive compounds is intrinsically linked to the parallel advancement of synthetic chemistry and screening technologies. For the (2,4-dichlorophenyl)methanesulfonamide scaffold, the integration of advanced synthetic methodologies with high-throughput screening (HTS) presents a powerful strategy for accelerating the identification of new lead compounds.

Modern synthetic organic chemistry offers a plethora of innovative methods for the efficient and diverse synthesis of sulfonamides. organic-chemistry.org These techniques, which can include palladium-catalyzed cross-coupling reactions and novel one-pot strategies, enable the creation of large and structurally diverse libraries of methanesulfonamide derivatives. organic-chemistry.orgresearchgate.net This is a significant departure from traditional, often laborious, synthetic routes. The ability to rapidly generate a multitude of analogs from a core scaffold like this compound is crucial for effective drug discovery campaigns.

These compound libraries are ideal substrates for HTS, a process that utilizes robotic automation to test thousands to millions of compounds against a specific biological target. ucsf.edu HTS assays can be biochemical, measuring a specific enzymatic activity, or cell-based, assessing a compound's effect on cellular processes. ucsf.edu The development of label-free HTS assays, such as those using SAMDI (self-assembled monolayers with mass spectrometry), further enhances the efficiency and reduces the likelihood of false positives. nih.gov The synergy between advanced synthesis and HTS allows researchers to systematically explore a vast chemical space, significantly increasing the probability of discovering novel hits that can be developed into future research tools or therapeutic leads. thermofisher.commsu.edu

Development of Hybrid Computational-Experimental Approaches for Lead Optimization

Once a "hit" compound is identified through screening, the subsequent lead optimization phase is critical for refining its properties. This iterative process aims to enhance potency and selectivity while improving other key characteristics. The development of hybrid computational-experimental approaches has revolutionized lead optimization, and these strategies are increasingly being applied to scaffolds like this compound. ijpsjournal.compatsnap.com

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are pivotal in this process. ijpsjournal.compatsnap.com These techniques allow researchers to build predictive models that correlate the chemical structure of a compound with its biological activity. patsnap.com For instance, molecular docking can simulate how different this compound derivatives might bind to a target protein, providing insights into key interactions that can be leveraged to design more potent analogs. ucl.ac.uk This in silico analysis helps prioritize which compounds to synthesize, saving significant time and resources compared to purely empirical approaches. nih.gov

The "hybrid" nature of this approach lies in the continuous feedback loop between computational prediction and experimental validation. nih.gov Computational models guide the design of new molecules, which are then synthesized and tested experimentally. ijpsjournal.comnih.gov The resulting biological data is then used to refine and improve the computational models, leading to a more efficient and rational design cycle. ijpsjournal.com This synergy accelerates the optimization process, facilitating the identification of lead compounds with the highest potential. patsnap.com

Table 2: Key Computational and Experimental Techniques in Hybrid Lead Optimization

| Technique Type | Specific Method | Purpose in Lead Optimization |

|---|---|---|

| Computational | Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. |

| Computational | QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity. |

| Computational | Molecular Dynamics (MD) Simulations | Simulates the movement of a ligand-protein complex over time to assess stability. |

| Experimental | Chemical Synthesis | Creates novel analogs based on computational designs. |

| Experimental | In Vitro Biological Assays | Measures the potency and selectivity of newly synthesized compounds. |

| Experimental | Structural Biology (e.g., X-ray Crystallography) | Provides high-resolution structural data of ligand-protein complexes to validate and refine computational models. |

Investigating the Role of this compound Derivatives in Modulating Complex Biological Systems (excluding clinical applications)

Beyond targeting single, isolated proteins, there is a growing interest in understanding how small molecules like this compound derivatives can modulate complex biological systems. These compounds can serve as valuable chemical probes to dissect intricate signaling pathways and cellular networks, providing insights into fundamental biological processes.

Research in this area focuses on the systemic effects of these molecules in non-clinical models. For example, derivatives could be used to study their impact on gene expression profiles, metabolic fluxes, or the behavior of specific cell populations within a controlled experimental system. The 2,4-dichlorophenyl moiety is found in various biologically active compounds, and understanding how its combination with a methanesulfonamide group influences broader biological networks is a key research question. nih.govresearchgate.net

An example of this type of investigation involves studying how these derivatives might influence phenomena like disease suppressive soils, where specific microbial populations producing certain metabolites can protect plant roots from pathogens. nih.gov While not directly involving this compound, this illustrates the principle of using small molecules to understand and modulate complex biological ecosystems. By designing specific derivatives and observing their effects in cellular or model organism systems, researchers can uncover novel mechanisms of action and identify previously unknown connections within biological pathways, all while strictly remaining in the realm of basic scientific inquiry.

Q & A

Q. What are the typical synthetic routes for (2,4-dichlorophenyl)methanesulfonamide, and what starting materials are commonly used?

- Methodological Answer : The synthesis involves reacting 2,4-dichlorobenzenesulfonyl chloride with methylamine or its derivatives. Key steps include:

- Nucleophilic substitution : Using triethylamine as a base to deprotonate methylamine, enabling reaction with the sulfonyl chloride .

- Solvent selection : Dichloromethane or DMF is preferred for optimal solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the product. Yields typically range from 60–80% under controlled conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the dichlorophenyl ring (δ 7.2–7.8 ppm for aromatic protons) and sulfonamide group (δ 3.1 ppm for methyl protons) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water mobile phase to assess purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (theoretical [M+H]: 294.1 g/mol) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal stability : Decomposition occurs above 200°C, as determined by thermogravimetric analysis (TGA). Store at 4°C for long-term stability .

- pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions. Monitor via UV-Vis spectroscopy at 254 nm .

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar sulfonamides?

- Methodological Answer :

- Infrared Spectroscopy (IR) : Key peaks include S=O stretching (1350–1150 cm) and N-H bending (1650–1580 cm) .

- X-ray Crystallography : Resolves spatial arrangement of the dichlorophenyl and sulfonamide groups, critical for confirming regiochemistry .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized for scale-up?

- Methodological Answer :

- Catalytic optimization : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance coupling efficiency between sulfonyl chloride and amine .

- Flow chemistry : Continuous flow systems reduce reaction time and improve consistency (yield increases by 15–20% compared to batch processes) .

- Byproduct mitigation : Add scavengers like polymer-bound triphenylphosphine to trap unreacted sulfonyl chloride .

Q. What structure-activity relationship (SAR) trends have been observed for analogs of this compound in antimicrobial studies?

- Methodological Answer :

- Substituent effects :

| Position | Modification | Biological Activity (MIC vs. E. coli) |

|---|---|---|

| Phenyl | 2,4-Cl | MIC = 8 µg/mL |

| Phenyl | 3,5-Cl | MIC = 32 µg/mL |

- Sulfonamide alkylation : Methyl substitution enhances membrane permeability, reducing MIC values by 50% compared to bulkier groups .

Q. How can contradictory data in biological activity assays (e.g., antifungal vs. antibacterial potency) be resolved?

- Methodological Answer :

- Assay standardization : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution to minimize variability .

- Target profiling : Screen against specific enzyme targets (e.g., dihydropteroate synthase for sulfonamides) to clarify mechanisms .

- Metabolite analysis : LC-MS/MS to detect degradation products that may interfere with activity .

Q. What computational methods are effective in predicting the binding mode of this compound to biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina with HSP90 (PDB: 3TUY) as a target, focusing on the ATP-binding pocket .

- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein interactions .

- QSAR modeling : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to correlate electronic properties with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR spectral data for this compound across different solvents?

- Methodological Answer :

- Solvent referencing : Use deuterated DMSO for polar solvents and CDCl for nonpolar environments to standardize chemical shifts .

- Paramagnetic effects : Add EDTA to chelate trace metals that may broaden peaks .

Q. What strategies validate the biological activity of this compound when initial assays show poor reproducibility?

- Methodological Answer :

- Orthogonal assays : Combine agar diffusion (zone of inhibition) with ATP-bioluminescence for viability confirmation .

- Positive controls : Compare with sulfamethoxazole (a known sulfonamide antibiotic) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.